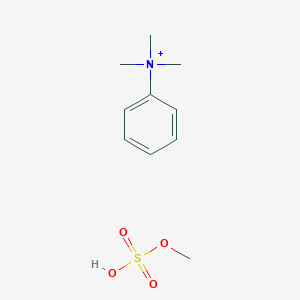
Methyl hydrogen sulfate;trimethyl(phenyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hydrogen sulfate;trimethyl(phenyl)azanium is a chemical compound with a complex structure that combines a sulfate group with a trimethyl(phenyl)azanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen sulfate;trimethyl(phenyl)azanium typically involves the reaction of trimethyl(phenyl)azanium with sulfuric acid. The process can be summarized as follows:
Starting Materials: Trimethyl(phenyl)azanium and sulfuric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the proper formation of the desired product.
Procedure: Trimethyl(phenyl)azanium is slowly added to sulfuric acid with constant stirring. The mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process generally includes:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems for precise control of reaction parameters.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl hydrogen sulfate;trimethyl(phenyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group to sulfite or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfites.
Applications De Recherche Scientifique
Methyl hydrogen sulfate;trimethyl(phenyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl hydrogen sulfate;trimethyl(phenyl)azanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, while the trimethyl(phenyl)azanium moiety can interact with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl hydrogen sulfate;trimethyl(phenyl)azanium can be compared with other similar compounds such as:
Ethyl hydrogen sulfate;trimethyl(phenyl)azanium: Similar structure but with an ethyl group instead of a methyl group.
Methyl hydrogen sulfate;trimethyl(benzyl)azanium: Similar structure but with a benzyl group instead of a phenyl group.
Methyl hydrogen sulfate;dimethyl(phenyl)azanium: Similar structure but with one less methyl group on the azanium moiety.
Propriétés
Formule moléculaire |
C10H18NO4S+ |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
methyl hydrogen sulfate;trimethyl(phenyl)azanium |
InChI |
InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1; |
Clé InChI |
FVPMMSKYNHPFOI-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


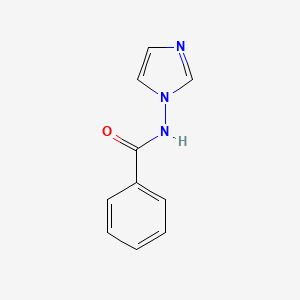
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
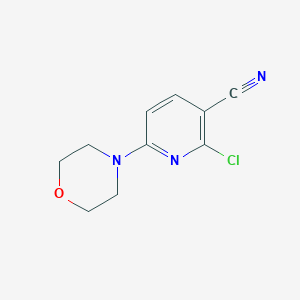
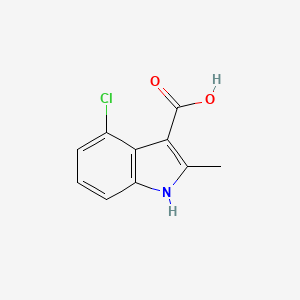


![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
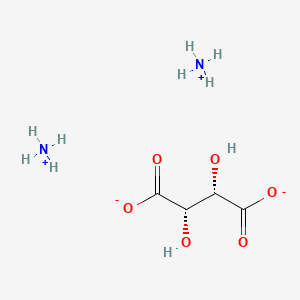
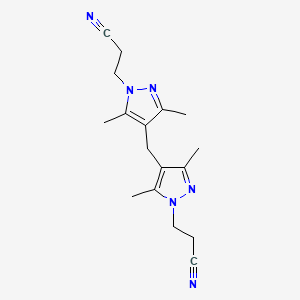
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
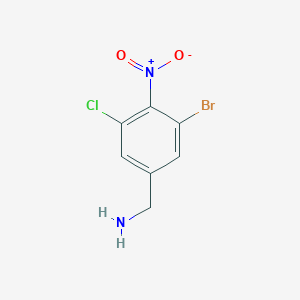
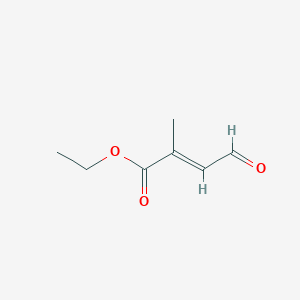
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)

